molecular formula C11H16N2O3 B1279821 tert-Butyl 5-methoxypyridin-3-ylcarbamate CAS No. 342603-10-5

tert-Butyl 5-methoxypyridin-3-ylcarbamate

Cat. No. B1279821
M. Wt: 224.26 g/mol
InChI Key: FUSHCJZMKFNATD-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5-methoxypyridin-3-ylcarbamate is a chemical entity that appears to be related to a variety of tert-butyl carbamate derivatives, which are of interest in organic synthesis and pharmaceutical research. These derivatives are often used as intermediates in the synthesis of biologically active compounds or as protected forms of amines and other functional groups .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized total yield of 81% . These methods demonstrate the versatility and accessibility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) analyses have also been used to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For instance, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Singlet oxygen reactions with tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid can yield 5-substituted pyrroles, which are precursors to biologically significant compounds like prodigiosin . Additionally, the C-H amination reaction catalyzed by dirhodium(II) can be used to prepare optically active monoprotected amino alcohols from tert-butyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting reactivity and solubility. Intramolecular hydrogen bonds can stabilize certain conformations and influence the compound's physical state and intermolecular interactions . The thermal properties, as well as the vibrational modes of these compounds, can be studied using spectroscopic methods such as FTIR, NMR, and MS . These analyses provide insights into the stability and reactivity of tert-butyl carbamate derivatives, which are important for their practical applications in synthesis and drug development.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Diels-Alder Reaction : tert-Butyl 5-methoxypyridin-3-ylcarbamate is used in chemical synthesis, such as the preparation and Diels-Alder reaction of 2-amido substituted furan. This application is vital in organic chemistry for synthesizing complex molecules (Padwa, Brodney, & Lynch, 2003).

  • Singlet Oxygen Reactions : This compound participates in singlet oxygen reactions, useful in synthesizing pyrrole precursors for compounds like prodigiosin (Wasserman et al., 2004).

  • Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical chemistry (Zhao et al., 2017).

Application in Medicinal Chemistry

  • Development of Inhibitors : It is used in developing inhibitors, like the 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, indicating its application in drug discovery and development (Hutchinson et al., 2009).

  • Role in Synthesis of Renin Inhibitors : The compound is used in the optimization of renin inhibitors, essential for treating diseases like hypertension (Tokuhara et al., 2018).

Advanced Material Applications

  • Dye-Sensitized Solar Cells : It's applied in the development of dye-sensitized solar cells, specifically in optimizing copper redox mediators. This application demonstrates its significance in renewable energy technologies (Ferdowsi et al., 2018).

  • Characterization Techniques : The compound is also essential in the study of characterization techniques, such as 2D Heteronuclear NMR experiments, contributing to advancements in analytical chemistry (Aouine et al., 2016).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification . It is also classified as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

tert-butyl N-(5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHCJZMKFNATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465453
Record name tert-Butyl 5-methoxypyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methoxypyridin-3-ylcarbamate

CAS RN

342603-10-5
Record name 1,1-Dimethylethyl N-(5-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342603-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxypyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TV Magee, SL Ripp, B Li, RA Buzon… - Journal of medicinal …, 2009 - ACS Publications
Respiratory tract bacterial strains are becoming increasingly resistant to currently marketed macrolide antibiotics. The current alternative telithromycin (1) from the newer ketolide class …
Number of citations: 57 pubs.acs.org
B Li, TV Magee, RA Buzon, DW Widlicka… - … Process Research & …, 2012 - ACS Publications
… A solution of tert-butyl 5-methoxypyridin-3-ylcarbamate (10.1 kg; 45 mol) in THF (125 L) was cooled to −70 C. n-BuLi (2.5 M; 45.0 L; 112.5 mol; 2.5 equiv) was added dropwise, keeping …
Number of citations: 15 pubs.acs.org

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